molecular formula C6Cl6O B1202336 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one CAS No. 21306-21-8

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Cat. No. B1202336
CAS RN: 21306-21-8
M. Wt: 300.8 g/mol
InChI Key: BBLJNWQYENOWPH-UHFFFAOYSA-N
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Description

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a chemical compound with the molecular formula C6Cl6O . It is also known by other names such as 2,4-Cyclohexadien-1-one, hexachloro- (6CI,7CI); 2,2,3,4,5,6-Hexachloro-2,4-cyclohexadien-1-one; 2,2,3,4,5,6-Hexachlorocyclohexadienone; 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone; Hexachloro-2,4-cyclohexadienone .


Physical And Chemical Properties Analysis

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a yellow to brownish crystalline solid . It has a melting point of 46-49 °C and a boiling point of 110-112 °C (Press: 0.1 Torr) . The estimated density is 1.7737 .

Scientific Research Applications

Organic Synthesis

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one: is utilized in organic synthesis as an electrophilic chlorination reagent. It’s particularly effective for introducing chlorine atoms into organic molecules, which can significantly alter their chemical properties. For instance, it’s used in the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds, which is a critical step in synthesizing optically active bi-functionalized compounds like α-chlorinated carbonyls .

Pharmaceutical Manufacturing

In the pharmaceutical industry, chlorinated compounds play a crucial role. Many top-selling drugs contain chlorine because chlorinated analogs often provide better metabolic stability without losing substrate binding affinity2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one can be used to introduce chlorine into drug molecules, enhancing their pharmacokinetic properties .

Catalysis

This compound can act as a catalyst in certain chemical reactions. Its ability to donate chlorine atoms can be harnessed to facilitate various catalytic processes, making it valuable in research exploring new catalytic methods .

Safety and Hazards

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin . Safety precautions include avoiding contact with skin and eyes .

Mechanism of Action

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, also known as 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, is a chemical compound with the molecular formula C6Cl6O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can be used as a catalyst , suggesting that it may interact with its targets to facilitate certain chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is a yellow to brownish crystalline solid , suggesting that its physical state could be influenced by temperature and other environmental conditions.

properties

IUPAC Name

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJNWQYENOWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175569
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21306-21-8
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
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Q & A

Q1: What are the structural characteristics of 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and how is it synthesized?

A1: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6Cl6O and a molecular weight of 300.76 g/mol []. It is a six-membered ring structure with alternating single and double bonds (cyclohexadienone) containing a ketone functional group (C=O) and six chlorine atoms substituted for hydrogen atoms.

Q2: How does 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one facilitate regioselective chlorination of aromatic substrates, and what are the potential applications of this reaction?

A2: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one acts as a chlorinating agent, enabling the introduction of chlorine atoms into aromatic rings with a degree of control over the position of chlorination (regioselectivity) []. While the exact mechanism isn't detailed in the provided abstracts, it likely involves interactions between the chlorine atoms of the reagent and the aromatic substrate, potentially through donor-acceptor and hydrogen bonding interactions as suggested in one of the papers [].

Q3: What are the stability concerns associated with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, and how can they be addressed during storage and handling?

A3: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is susceptible to isomerization upon exposure to light []. To prevent degradation, the compound should be stored in a dark vessel, well-protected from light. Handling should always be conducted in a well-ventilated fume hood due to potential hazards associated with chlorinated organic compounds [].

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